molecular formula C13H17ClN2O B4883502 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B4883502
M. Wt: 252.74 g/mol
InChI Key: RTDBBSBKGPNYDB-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 3-chlorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide typically involves the reaction of 3-chlorobenzyl chloride with piperidine-3-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and as a tool for investigating the structure-activity relationships of piperidine derivatives.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Benzylpiperidine: A structurally similar compound with a benzyl group instead of a 3-chlorophenyl group.

    1-(3-Chlorophenyl)piperidine: A related compound lacking the carboxamide group.

    3-(3-Chlorophenyl)piperidine: Another similar compound with the chlorophenyl group attached at a different position on the piperidine ring.

Uniqueness: 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide is unique due to the presence of both the 3-chlorophenyl group and the carboxamide group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDBBSBKGPNYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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